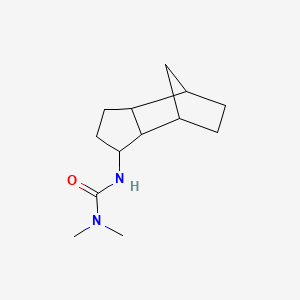
Isonoruron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonoruron is a synthetic herbicide belonging to the urea class of herbicides. It is primarily used for pre- and post-emergent control of a variety of weeds in crops such as cereals, potatoes, sugarcane, and cotton . The compound is known for its selective action, inhibiting photosynthesis in target plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isonoruron can be synthesized through the reaction of N,N-dimethylurea with a suitable cycloalkylamine under controlled conditions. The reaction typically involves heating the reactants in a solvent such as acetonitrile, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced purification techniques to ensure the final product meets regulatory standards. The process includes rigorous quality control measures to maintain consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: Isonoruron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, typically resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Isonoruron has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for residue analysis in food and environmental samples.
Biology: Studied for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Research is ongoing to explore its potential effects on human health and its toxicological profile.
Industry: Employed in agricultural practices to enhance crop yield by controlling weed growth.
Wirkmechanismus
Isonoruron exerts its herbicidal effects by inhibiting photosynthesis in target plants. It specifically targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This selective action makes it effective against a wide range of weed species while minimizing damage to crops.
Vergleich Mit ähnlichen Verbindungen
Diuron: Another urea-based herbicide with a similar mode of action but different chemical structure.
Linuron: Similar in function but used in different agricultural settings.
Monuron: Shares the same class but has distinct applications and efficacy profiles.
Uniqueness: Isonoruron is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity. Its ability to control a broad spectrum of weeds while being relatively safe for crops makes it a valuable tool in modern agriculture .
Eigenschaften
CAS-Nummer |
28805-78-9 |
|---|---|
Molekularformel |
C13H22N2O |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1,1-dimethyl-3-[(1R,7S)-3-tricyclo[5.2.1.02,6]decanyl]urea |
InChI |
InChI=1S/C13H22N2O/c1-15(2)13(16)14-11-6-5-10-8-3-4-9(7-8)12(10)11/h8-12H,3-7H2,1-2H3,(H,14,16)/t8-,9+,10?,11?,12?/m0/s1 |
InChI-Schlüssel |
QOBMKVRRANLSMZ-WJZAEVBBSA-N |
SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
Isomerische SMILES |
CN(C)C(=O)NC1CCC2C1[C@@H]3CC[C@H]2C3 |
Kanonische SMILES |
CN(C)C(=O)NC1CCC2C1C3CCC2C3 |
| 28805-78-9 | |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1229958.png)

![3-[8-imino-7-(4-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1229960.png)




![3-methoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-2-naphthalenecarboxamide](/img/structure/B1229968.png)
![(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B1229972.png)


